(3-Bromo-5-nitrophenyl)(morpholino)methanone is a chemical compound characterized by the molecular formula and a molecular weight of approximately 315.12 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural features that allow for various chemical modifications and biological interactions. The compound is also recognized by its CAS number 941294-19-5, which facilitates its identification in chemical databases and literature.
The compound can be synthesized through several methods, primarily involving the reaction of 3-bromo-5-nitrobenzoyl chloride with morpholine. This process typically requires the presence of a base to facilitate the reaction and ensure the formation of the desired product. The availability of this compound can be traced through various chemical suppliers, which provide it for research and industrial applications.
(3-Bromo-5-nitrophenyl)(morpholino)methanone belongs to a class of organic compounds known as benzoyl derivatives, specifically those containing nitro and bromo substituents on the aromatic ring. It is classified under organic chemistry, with relevance to medicinal chemistry due to its potential biological activities.
The synthesis of (3-Bromo-5-nitrophenyl)(morpholino)methanone typically involves a two-step process:
The molecular structure of (3-Bromo-5-nitrophenyl)(morpholino)methanone features:
The compound has distinct spectral characteristics that aid in its identification:
(3-Bromo-5-nitrophenyl)(morpholino)methanone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3-Bromo-5-nitrophenyl)(morpholino)methanone is linked to its interaction with specific biological targets:
Relevant data includes:
(3-Bromo-5-nitrophenyl)(morpholino)methanone has several significant applications:
(3-Bromo-5-nitrophenyl)(morpholino)methanone (CAS: 941294-19-5) emerged as a specialized synthetic intermediate in the early 21st century, gaining prominence for its unique reactivity profile in transition-metal catalyzed reactions. The compound (C₁₁H₁₁BrN₂O₄, MW: 315.12 g/mol) features a morpholine carbonyl group adjacent to both bromo and nitro substituents on a benzene ring, enabling sequential functionalization at orthogonal positions [4] [9]. This structural architecture allows chemists to exploit the bromine for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) while simultaneously reducing or transforming the nitro group into amines—a critical strategy for constructing complex pharmacophores [3] [6]. Its crystalline solid form requires storage at 2-8°C for stability, reflecting careful handling considerations in synthetic workflows [2] [4]. Commercial availability since the 2010s through suppliers like AOB Chem and BOC Sciences (purity: 95-96%) has accelerated its adoption in drug discovery pipelines [2] [6] [9].
Table 1: Key Synthetic Routes Utilizing (3-Bromo-5-nitrophenyl)(morpholino)methanone
Reaction Type | Product Class | Key Applications |
---|---|---|
Buchwald-Hartwig Amination | Cyclohexylamino-arylureas | Kinase inhibitor intermediates [3] |
Suzuki Coupling | Biaryl morpholino-ketones | Fragment libraries for screening [3] |
Reduction-Acylation | Acrylamide derivatives | Covalent CDK inhibitors [3] |
In medicinal chemistry, this compound serves as a trifunctional scaffold enabling three-dimensional diversification critical for structure-activity relationship (SAR) exploration. The electron-withdrawing morpholino carbonyl group (log P ≈ 2.1) enhances the aromatic ring’s electrophilicity, facilitating nucleophilic aromatic substitution at the bromine position while directing metallation at C2/C6 positions [3] [6]. Notably, its integration into the irreversible CDK12/13 inhibitor YJZ5118 demonstrated strategic exploitation of all three functional handles: the bromine was replaced via Suzuki coupling with a boronic ester, the nitro group reduced to aniline, and the resulting amine acylated with acryloyl chloride to form a covalent warhead [3]. This yielded nanomolar inhibitors (CDK12 IC₅₀: 39.5 nM; CDK13 IC₅₀: 26.4 nM) with >100-fold selectivity over other CDKs. Furthermore, the morpholino group’s polarity contributed to improved aqueous solubility, addressing a key limitation of earlier inhibitors like THZ531 [3]. Synergistic effects observed between YJZ5118 and Akt inhibitors in prostate cancer models underscore its role in developing targeted combination therapies [3].
The morpholino carbonyl and bromonitroaryl groups make this compound a privileged fragment in covalent drug discovery. Its molecular weight (315 Da) and moderate complexity (Fsp³ = 0.27) align with fragment library design principles, enabling efficient "growing" strategies toward cysteine-targeting inhibitors [3] [8]. Computational docking studies reveal that the morpholine oxygen forms hydrogen bonds with kinase hinge residues (e.g., Met816 in CDK12), while the nitro group engages in dipole interactions within the hydrophobic pocket [3]. This binding promiscuity was leveraged in developing covalent probes like YJZ9149—a biotinylated derivative for pulldown proteomics—confirming selective engagement with CDK12/13 over 400+ kinases [3]. Additionally, the compound’s nitro-to-amine conversion capability facilitates its use in synthesizing nitrocatechol derivatives, a key chemotype in catechol-O-methyltransferase (COMT) inhibitor development for Parkinson’s disease [8].
Table 2: Representative Commercial Sources & Specifications
Supplier | Purity | Pack Size | Price (USD) | Stock Status |
---|---|---|---|---|
AOB Chem [2] | 95% | 5g | $114.00 | In stock |
TRC [4] | N/A | 1g | $75.00 | Buy |
Apolloscientific [4] | 98% | 1g | $116.00 | Buy |
BOC Sciences [9] | 96% | Inquiry | Inquiry | In stock |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7